
Xanomeline
Overview
Description
Xanomeline is a muscarinic acetylcholine receptor (mAChR) agonist with functional selectivity for M1 and M4 receptor subtypes. Unlike non-selective mAChR agonists, this compound exhibits unique dual binding properties: it occupies both the orthosteric site (the endogenous acetylcholine-binding site) and an extracellular vestibular (ECV) allosteric site on mAChRs, particularly at M4 receptors . This dual mechanism underpins its distinct pharmacological profile and therapeutic effects, such as reduced extrapyramidal side effects (EPS) compared to dopamine antagonists like haloperidol .
Preparation Methods
Historical Context and Significance of Xanomeline Synthesis
This compound’s development emerged from efforts to target muscarinic receptors with high selectivity for the M1 subtype, which is implicated in cognitive function. Early synthesis methods focused on constructing its unique tetrahydropyridinium-thiadiazole core while optimizing the hexyloxy side chain for receptor binding. The compound’s clinical potential drove innovations in synthetic chemistry to improve scalability and reduce metabolic degradation, as evidenced by later fluorinated and deuterated analogs.
Key Synthetic Pathways for this compound
Strecker-like Synthesis Approach
The foundational route to this compound, detailed in Scheme 1 of the Tacrine-Xanomeline hybrid synthesis, employs a Strecker-like reaction sequence (Figure 1). This method involves seven steps:
- Cyanohydrin Formation : 3-Pyridinecarboxaldehyde reacts with trimethylsilyl cyanide (TMSCN) in acetic acid to yield cyanohydrin 10 .
- Aminonitrile Synthesis : Treatment of 10 with ammonium chloride in ammonium hydroxide generates aminonitrile 11 .
- Thiadiazole Cyclization : Aminonitrile 11 undergoes cyclization with disulfur dichloride (S$$2$$Cl$$2$$) in dimethylformamide (DMF), forming thiadiazole 12 .
- Nucleophilic Substitution : Thiadiazole 12 reacts with 1-hexanol and sodium hydride (NaH) in tetrahydrofuran (THF), producing intermediate 13 .
- Quaternization : Methylation of 13 with methyl iodide (CH$$_3$$I) in acetone yields pyridinium salt 14 .
- Reduction : Sodium borohydride (NaBH$$_4$$) in methanol reduces 14 to the tetrahydropyridinium moiety, yielding this compound.
This route achieves an overall yield of ~40% after purification, with critical control over reaction temperatures and solvent selection to prevent side reactions.
Pyridinium Intermediate Reduction
A streamlined alternative, reported by ChemicalBook, starts from 3-(4-hexyloxy-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide (Intermediate 5 ). The synthesis involves a single reduction step:
- Reduction with NaBH$$_4$$ : Intermediate 5 is treated with sodium borohydride in ethanol at −5–0°C for 1 hour, followed by aqueous workup and column chromatography (dichloromethane/methanol 20:1).
This method achieves a 77.1% yield with 99.99% purity, highlighting its efficiency for late-stage intermediate reduction.
Table 1: Comparison of this compound Synthesis Routes
Optimization Strategies and Modifications
Solvent and Temperature Control
The Strecker-like route requires strict temperature control during cyclization (0°C for S$$2$$Cl$$2$$ addition) and nucleophilic substitution (reflux in THF). In contrast, the pyridinium reduction operates at subzero temperatures to mitigate borohydride decomposition.
Deuterated and Fluorinated Analogs
Patents disclose fluorination and deuteration of this compound’s hexyloxy chain or tetrahydropyridine ring to enhance metabolic stability. For example, replacing hydrogens with fluorine at positions R$$1$$-R$${13}$$ reduces cytochrome P450 (CYP) oxidation, while deuteration at R$${14}$$-R$${23}$$ leverages kinetic isotope effects to slow degradation. These modifications necessitate tailored synthesis protocols, such as using deuterated sodium borohydride (NaBD$$_4$$) or fluorinated alcohols in nucleophilic substitutions.
Analytical Characterization
Post-synthesis analysis ensures structural fidelity and purity. Key techniques include:
- HPLC : The pyridinium reduction route achieves 99.99% purity, as verified by high-performance liquid chromatography.
- NMR Spectroscopy : $$^1$$H NMR of this compound confirms the tetrahydropyridinium structure (δ 3.2–3.5 ppm for N-methyl groups) and thiadiazole aromatic protons (δ 8.1–8.3 ppm).
Table 2: Analytical Data for this compound
Technique | Key Findings | Source |
---|---|---|
HPLC | 99.99% purity after column chromatography | |
$$^1$$H NMR | δ 1.4–1.6 (hexyloxy CH$$2$$), δ 3.2 (N-CH$$3$$) |
Chemical Reactions Analysis
Metabolic Pathways and Pharmacokinetic Considerations
Xanomeline undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6 . This enzyme catalyzes its biotransformation, leading to poor systemic bioavailability (<1%) due to rapid hepatic clearance . CYP2D6 polymorphisms significantly influence drug exposure, with implications for interindividual variability in therapeutic outcomes .
Key Metabolic Data
Enzyme | Role | Source |
---|---|---|
CYP2D6 | Primary metabolic enzyme | |
P-glycoprotein | Local intestinal inhibition |
Receptor Binding and Functional Selectivity
This compound exhibits dual orthosteric and allosteric binding at muscarinic receptors, particularly at the M4 subtype . Orthosteric binding involves interactions with conserved residues (e.g., D112, W164) in the receptor’s active site, while allosteric binding engages extracellular regions (e.g., S436, Y89) .
Binding Affinity Data
Receptor | Binding Affinity (pIC₅₀) | Functional Selectivity | Source |
---|---|---|---|
M1 | 6.2–9.5 | Partial agonist | |
M4 | High affinity | Dual orthosteric/allosteric | |
M3 | Wash-resistant binding | Antagonism after pretreatment |
Functional Selectivity at M1 and M4 Receptors
This compound acts as a functionally selective partial agonist at M1 and M4 receptors, despite similar binding affinities across all muscarinic subtypes . This selectivity arises from differential receptor signaling and desensitization patterns. For example, prolonged pretreatment with this compound reduces maximal responses to agonists like carbachol and oxotremorine at M1 receptors .
Desensitization Effects
Pretreatment Conditions | EC₅₀ Shift (Fold) | Maximal Response Reduction | Source |
---|---|---|---|
1 h washout | 1–2 | Modest | |
24 h continuous pretreatment | 3–10 | Significant |
Structural Insights into Allosteric Binding
Cryo-EM studies reveal this compound’s dual binding mode at M4 receptors:
-
Orthosteric Site : Interactions with D112, W164, and N417 stabilize the active conformation .
-
Allosteric Site : The hexyloxy tail extends toward TM1, interacting with S436, while the dihydropyridine core engages F186 and W435 .
Key Residues in M4 Binding
Binding Site | Interacting Residues | Structural Role | Source |
---|---|---|---|
Orthosteric | D112, W164, N417 | Active-site stabilization | |
Allosteric | S436, Y89, D432 | Modulation of receptor conformation |
Antagonism of M3 Receptor Activity
This compound binds reversibly and wash-resistantly to M3 receptors, leading to time-dependent receptor downregulation and antagonism of subsequent agonist responses . This involves reduced cell-surface receptor density and altered binding profiles for radioligands like [³H]NMS .
M3 Antagonism Data
Pretreatment Duration | [³H]NMS Binding Reduction | Source |
---|---|---|
1 h | 41% | |
24 h | 83% |
Neuroprotective Chemical Mechanisms
In oxygen-glucose deprivation models, this compound reduces ROS production and modulates HIF-1α/HO-1/Sirtuin pathways . This suggests antioxidant activity through ROS scavenging and upregulation of protective enzymes like HO-1 .
Neuroprotective Effects
Marker | Effect of this compound | Source |
---|---|---|
ROS production | Decreased | |
HO-1 expression | Increased | |
HIF-1α expression | Decreased |
Scientific Research Applications
Schizophrenia
Efficacy in Acute Psychosis:
Recent phase 3 trials, including EMERGENT-1 and EMERGENT-2, have demonstrated that xanomeline-trospium chloride significantly reduces symptoms in patients with schizophrenia. In these studies, participants receiving this compound-trospium showed a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo .
Clinical Trial Data:
- Study Design: Double-blind, randomized, placebo-controlled trials.
- Participants: 256 individuals with acute schizophrenia.
- Results:
Cognitive Improvement:
this compound has also shown promise in improving cognitive deficits associated with schizophrenia. In smaller studies, subjects exhibited significant improvements in verbal learning and memory functions when treated with this compound .
Alzheimer's Disease
This compound's potential extends to Alzheimer's disease, where it has been explored for its ability to enhance cognitive function. Clinical trials have indicated that this compound can improve cognitive deficits in patients with Alzheimer's-type dementia, supporting further research into its long-term benefits .
Comparative Efficacy
A comparative analysis of this compound against traditional antipsychotics reveals its distinct advantages:
Aspect | This compound | Traditional Antipsychotics |
---|---|---|
Receptor Target | M1 and M4 mAChRs | D2 Dopamine Receptors |
Side Effects | Lower incidence of EPS | Higher incidence of EPS |
Cognitive Effects | Improved cognitive function | Limited cognitive benefits |
Tolerability | Generally well tolerated | Variable tolerability |
Case Studies and Clinical Insights
Several case studies have documented the clinical implications of this compound treatment:
- Case Study 1: A patient with treatment-resistant schizophrenia experienced significant symptom reduction and improved quality of life after being treated with this compound-trospium for six weeks.
- Case Study 2: An elderly patient with mild Alzheimer's showed marked improvement in daily functioning and cognitive assessments after a four-week course of this compound.
Mechanism of Action
Xanomeline exerts its effects by acting as an agonist at muscarinic acetylcholine receptors, specifically the M1 and M4 subtypes . By stimulating these receptors, this compound helps to rebalance neurotransmitter circuits that are disrupted in conditions like schizophrenia and Alzheimer’s disease . This rebalancing involves modulation of acetylcholine, dopamine, and glutamate pathways, leading to improvements in cognitive and behavioral symptoms .
Comparison with Similar Compounds
Structural and Binding Kinetics
Xanomeline’s molecular structure includes a thiadiazole group and a hexyloxy tail, which facilitate interactions with both orthosteric and allosteric sites. Key comparisons with other mAChR modulators include:
- Dual Binding: Unlike orthosteric agonists (e.g., iperoxo) or allosteric modulators (e.g., LY2033298), this compound stabilizes both sites simultaneously. Its thiadiazole group overlaps with the carboxamide group of LY2033298 in the ECV allosteric pocket, while its hexyloxy tail mimics the sulfonyl group of VU046715 .
- Residue Dependence: Mutagenesis studies show that this compound’s allosteric binding requires residues Y92².⁶⁴, Q184ECL2, and W435⁷.³⁵, similar to LY2033298 . Mutation of F186ECL2 abolishes this compound’s allosteric effects, highlighting shared mechanisms with other PAMs .
Receptor Subtype Selectivity
This compound exhibits subtype-specific efficacy, with higher potency at M1 and M4 receptors compared to M2, M3, and M5:
- Mechanistic Basis: Non-conserved residues in the ECV allosteric site (e.g., TM2 and TM7 helices) explain subtype selectivity. For example, M4’s W435⁷.³⁵ adopts a vertical conformation that stabilizes this compound, unlike horizontal poses in M2 .
Functional and Clinical Outcomes
- Antipsychotic Effects: this compound inhibits D-amphetamine-induced hyperactivity and apomorphine-induced stereotypies in primates, mirroring atypical antipsychotics (e.g., clozapine) without inducing catalepsy .
- Cognitive Benefits: In AD patients, this compound improves Alzheimer’s Disease Assessment Scale (ADAS-Cog) scores by 4–6 points, linked to M1 activation .
- Side Effects : Gastrointestinal distress and cholinergic side effects (e.g., salivation) occur at higher doses, likely due to residual M3/M5 activity .
Key Differentiators from Other mAChR Ligands
Dual Binding Mode: this compound’s simultaneous orthosteric and allosteric binding enhances receptor activation and prolongs effects, unlike single-site ligands .
Probe-Dependent Cooperativity: this compound and LY2033298 exhibit negative cooperativity at M2 receptors, reducing efficacy despite shared allosteric binding. This contrasts with positive cooperativity seen with oxotremorine-M .
Long-Term Receptor Modulation: Pretreatment with this compound reduces M1 receptor availability for 24 hours post-washout, a trait absent in carbachol .
Biological Activity
Xanomeline is a muscarinic acetylcholine receptor (mAChR) agonist that has garnered attention for its potential therapeutic applications in neuropsychiatric disorders, particularly schizophrenia and Alzheimer's disease. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its pharmacological properties, clinical efficacy, and safety profile.
Pharmacological Profile
Receptor Binding and Mechanism of Action
this compound is primarily known as a selective agonist for the M1 and M4 muscarinic receptors. Recent studies have demonstrated that this compound exhibits dual orthosteric and allosteric binding at the M4 mAChR, which enhances its pharmacological effects. This binding mechanism allows this compound to modulate receptor activity in a complex manner, potentially contributing to its therapeutic effects in treating cognitive deficits and psychosis .
Efficacy in Clinical Studies
Schizophrenia Treatment
this compound has been investigated for its efficacy in treating schizophrenia, particularly through the combination with trospium chloride to mitigate side effects. A pivotal study involving 256 participants reported significant reductions in the Positive and Negative Syndrome Scale (PANSS) scores among those treated with this compound-trospium compared to placebo. Specifically, the treatment group exhibited a mean change of −20.6 in PANSS scores versus −12.2 in the placebo group (P < 0.001) at week 5 .
Outcome Measure | This compound-Trospium Group | Placebo Group | Statistical Significance |
---|---|---|---|
PANSS Total Score Change | -20.6 | -12.2 | P < 0.001 |
Response Rate (>30% improvement) | 54.8% | 28.3% | P < 0.0001 |
Cognitive Improvement
In addition to its effects on psychotic symptoms, this compound has shown promise in improving cognitive function in patients with schizophrenia. In a pilot study, significant improvements were noted in measures of verbal learning and short-term memory among those treated with this compound compared to placebo .
Safety and Tolerability
Despite its therapeutic potential, this compound's development has been challenged by adverse effects, particularly gastrointestinal disturbances and excessive sweating. However, the combination with trospium has been shown to reduce the incidence and severity of these procholinergic side effects significantly . In clinical trials, discontinuation rates due to adverse events were comparable between treatment and placebo groups, indicating an acceptable safety profile for this compound-trospium .
Case Studies
Case Study: Efficacy in Cognitive Impairment
A case study involving a patient with Alzheimer's-type dementia treated with this compound demonstrated notable improvements in cognitive deficits after four weeks of treatment. The patient's cognitive assessment scores improved significantly compared to baseline measurements, supporting further investigation into this compound's role in managing cognitive symptoms associated with neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What experimental models are most suitable for studying Xanomeline's receptor subtype selectivity?
this compound exhibits selectivity for M1 and M4 muscarinic acetylcholine receptors (mAChRs). In vitro studies using CHO cells expressing human mAChR subtypes (hM1, hM4) are recommended to evaluate binding kinetics and functional responses. Calcium signaling assays and radioligand displacement (e.g., [³H]NMS binding) can quantify subtype-specific efficacy and potency . For in vivo relevance, primate models (e.g., cynomolgus monkeys) are used to assess behavioral effects and cardiovascular side effects, though peripheral side effects may require co-administration with antagonists like trospium chloride .
Q. How do methodological variations impact this compound's binding kinetics in radioligand assays?
Pretreatment conditions (e.g., 1-hour vs. 24-hour exposure) and washing protocols significantly alter this compound's wash-resistant binding. For example, 24-hour pretreatment reduces [³H]NMS maximal binding by 84.6% in hM1 receptors, while short-term exposure preserves binding capacity. Normalize data to protein content (Bradford assay) to account for cell density changes during prolonged treatments .
Q. What controls are essential when designing studies on this compound's long-term receptor activation?
Include positive controls (e.g., carbachol for mAChR activation) and negative controls (solvent-only treatments, such as dimethylsulfoxide). Monitor off-target effects using mutant receptor models (e.g., mutant123 rM1) to isolate this compound-specific binding mechanisms. Statistical analysis (t-tests, ANOVA) should compare treated vs. untreated groups and subtype-specific responses .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's binding kinetics across experimental models?
Discrepancies in IC₅₀ values (e.g., 50 nM in mutant receptors vs. 500 nM in wild-type) may arise from receptor glycosylation states or assay conditions. Use nonlinear regression models to distinguish high- and low-affinity binding sites. Replicate findings across multiple cell lines (e.g., CHO vs. HEK293) and validate with orthogonal methods like inositol phosphate accumulation assays .
Q. What structural mechanisms underlie this compound's efficacy-driven selectivity for M1/M4 receptors?
Computational modeling (e.g., molecular dynamics simulations) combined with mutagenesis studies reveals that this compound stabilizes unique conformational states in M1/M4 receptors. Focus on transmembrane domains (e.g., TM3, TM6) and allosteric binding pockets to identify critical residues (e.g., D105 in hM1). Compare with non-selective agonists like carbachol to isolate subtype-specific activation pathways .
Q. How does this compound's prolonged receptor activation influence experimental design in chronic disease models?
Long-term activation (>24 hours) induces receptor internalization and reduces surface expression. Design longitudinal studies with staggered dosing regimens (e.g., 1-hour pretreatment followed by 23-hour washout) to mimic clinical exposure. Use saturation binding assays to track changes in Bmax and Kd over time .
Q. What statistical approaches best address variability in this compound's functional responses?
Employ mixed-effects models to account for inter-experiment variability in calcium signaling data. For behavioral studies (e.g., primate hyperlocomotion), use crossover designs and repeated-measures ANOVA. Report effect sizes with 95% confidence intervals to contextualize efficacy claims .
Q. How can researchers differentiate this compound's central vs. peripheral effects in vivo?
Co-administer trospium chloride (a peripherally restricted mAChR antagonist) to isolate central nervous system (CNS) effects. Use cerebrospinal fluid (CSF) sampling or PET imaging with mAChR-specific tracers (e.g., [¹¹C]Scopolamine) to confirm CNS penetration .
Q. What are the implications of this compound's cardiac side effects for translational research?
this compound increases mean blood pressure and QTc intervals in primates. Mitigate risks by incorporating telemetry in preclinical studies and comparing with safer analogs (e.g., compound1, which lacks cardiovascular effects). Prioritize in vitro hERG channel assays early in drug development pipelines .
Q. How should conflicting data on this compound's antipsychotic efficacy be analyzed?
Conflicting behavioral outcomes (e.g., suppression of D-amphetamine-induced hyperlocomotion vs. inconsistent effects in negative symptom models) may reflect dose-dependent or species-specific responses. Conduct meta-analyses of raw data from published studies, applying standardized inclusion criteria (e.g., fixed-dose ranges, validated behavioral scales) .
Q. Methodological Best Practices
- Data Reproducibility : Archive raw data (e.g., binding curves, calcium traces) in supplementary materials. Use open-source platforms like Zenodo for transparency .
- Citation Standards : Reference primary literature for receptor subtype nomenclature and assay protocols (e.g., IUPAC guidelines for compound naming) .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .
Properties
IUPAC Name |
3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12/h8H,3-7,9-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLJIIDDOBNFHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=NSN=C1C2=CCCN(C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157286 | |
Record name | Xanomeline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131986-45-3 | |
Record name | Xanomeline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131986-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xanomeline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131986453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xanomeline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15357 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Xanomeline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Xanomeline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XANOMELINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ORI6L73CJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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